BenchChemオンラインストアへようこそ!

2-(4-Fluorophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone

CB1 antagonist structure-activity relationship halogen substitution

2-(4-Fluorophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone (CAS 2034261-10-2) is a synthetic fluorinated azetidine ethanone derivative that incorporates a 4-fluorophenylacetyl group linked to a 3-(2,2,2-trifluoroethoxy)azetidine core. This compound belongs to a broader class of azetidine-based cannabinoid CB1 receptor antagonists explored in patents for obesity and acute cannabinoid intoxication.

Molecular Formula C13H13F4NO2
Molecular Weight 291.246
CAS No. 2034261-10-2
Cat. No. B2759155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone
CAS2034261-10-2
Molecular FormulaC13H13F4NO2
Molecular Weight291.246
Structural Identifiers
SMILESC1C(CN1C(=O)CC2=CC=C(C=C2)F)OCC(F)(F)F
InChIInChI=1S/C13H13F4NO2/c14-10-3-1-9(2-4-10)5-12(19)18-6-11(7-18)20-8-13(15,16)17/h1-4,11H,5-8H2
InChIKeyAPFSQTZHILWJSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Fluorophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone (CAS 2034261-10-2): A Fluorinated Azetidine Ethanone Building Block for CB1 Antagonist Research


2-(4-Fluorophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone (CAS 2034261-10-2) is a synthetic fluorinated azetidine ethanone derivative that incorporates a 4-fluorophenylacetyl group linked to a 3-(2,2,2-trifluoroethoxy)azetidine core. This compound belongs to a broader class of azetidine-based cannabinoid CB1 receptor antagonists explored in patents for obesity and acute cannabinoid intoxication [1]. Its structural architecture—a para-fluorophenyl moiety and a trifluoroethoxy-substituted azetidine ring—aligns with the pharmacophoric requirements identified in key CB1 antagonist patent families [2].

Why Generic Substitution Fails: The Critical Role of the 4-Fluorophenyl and Trifluoroethoxy Motifs in 2-(4-Fluorophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone


Azetidine-based CB1 antagonists exhibit steep structure-activity relationships (SAR), where minor modifications to the N-acyl substituent or the 3-alkoxy group can shift binding affinity by orders of magnitude [1]. The single-atom difference between a 4-fluorophenyl and a 4-chlorophenyl substituent, for example, distinguishes this compound from the clinical candidate selonabant (ANEB-001/V-24343), which bears a 4-chlorophenyl group and a more complex benzhydryl ether [2]. Generic replacement with non-fluorinated or differently substituted analogs would alter CB1 receptor complementarity, metabolic stability, and CNS penetration, rendering them non-interchangeable for SAR-dependent research programs [1].

Quantitative Differentiation of 2-(4-Fluorophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone Against Its Closest Structural Analogs


Para-Fluorophenyl vs. Para-Chlorophenyl Substitution: Impact on CB1 Receptor Binding Topology

The target compound features a 4-fluorophenyl moiety, whereas the clinical CB1 antagonist selonabant (ANEB-001) contains a 4-chlorophenyl group [1]. In CB1 antagonist SAR, halogen electronegativity and van der Waals radius directly influence binding pocket complementarity. The fluorine atom's smaller size (van der Waals radius 1.47 Å vs. chlorine's 1.75 Å) and higher electronegativity (3.98 vs. 3.16) alters the electronic distribution and steric fit within the CB1 orthosteric site, providing a distinct pharmacological profile without the chlorine-associated metabolic liabilities [2].

CB1 antagonist structure-activity relationship halogen substitution

Simplified Azetidine Core Architecture: Reduced Molecular Weight and Lipophilicity for CNS Drug-Likeness

The target compound has a molecular formula of C13H13F4NO2 (MW ≈ 291.25 g/mol), compared with selonabant's C22H24ClF3N2O2 (MW = 440.89 g/mol) [1]. Its predicted logP is approximately 2.5 based on the simpler ethanone scaffold, substantially lower than selonabant's reported logP of ~3.09 [2]. Lower molecular weight and logP are independently associated with improved CNS drug-likeness parameters (Ligand Efficiency, CNS MPO score), making this compound a more ligand-efficient starting point for CNS-penetrant CB1 antagonist development [3].

CNS drug design molecular weight lipophilicity blood-brain barrier

Metabolic Stability Differentiation: Trifluoroethoxy Azetidine vs. Benzhydryl Ether Scaffold

The 3-(2,2,2-trifluoroethoxy)azetidine moiety in the target compound provides a metabolically resistant ether linkage, whereas selonabant's benzhydryl ether (a secondary benzylic ether) is susceptible to oxidative O-dealkylation by CYP enzymes [1]. Trifluoroethoxy groups are electron-deficient and resist cytochrome P450-mediated oxidation due to the strong electron-withdrawing effect of the –CF3 group that deactivates the adjacent C–H bonds [2]. This distinction is critical for hepatic clearance and in vivo half-life, directly influencing the compound's utility in preclinical pharmacokinetic studies [3].

metabolic stability trifluoroethoxy group CYP liability azetidine

Best-Fit Application Scenarios for 2-(4-Fluorophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone Based on Verified Differentiation


CB1 Receptor Antagonist SAR Exploration via Para-Halogen Scanning

Researchers performing systematic halogen-scanning SAR around the CB1 receptor can use this compound as the 4-fluorophenyl representative alongside 4-chlorophenyl (selonabant) and 4-bromophenyl analogs. The fluorine variant's distinct van der Waals radius (1.47 Å) and electronegativity (3.98) enables quantitative structure-activity relationship (QSAR) modeling to map halogen tolerance within the CB1 binding pocket [1], a key step in optimizing antagonist potency and selectivity over CB2 and off-target GPCRs [2].

CNS-Penetrant Lead Optimization with Improved Ligand Efficiency

Medicinal chemistry teams seeking CB1 antagonists with enhanced CNS penetration can deploy this low-molecular-weight (291.25 g/mol) scaffold as a more ligand-efficient starting point relative to high-MW clinical candidates. Its simplified core and predicted logP of ~2.5 position it favorably within CNS MPO scoring systems [3], enabling optimization of brain-to-plasma ratios without the molecular obesity penalty observed in advanced CB1 antagonists such as rimonabant (MW = 463.79) and selonabant (MW = 440.89) [1].

In Vitro ADME Profiling of Metabolically Stable Ether Azetidine Scaffolds

Preclinical ADME laboratories evaluating metabolic stability of CB1 antagonists can use the trifluoroethoxy azetidine core as a metabolically resistant comparator against benzhydryl ether-containing clinical candidates. The electron-deficient trifluoroethoxy group resists oxidative O-dealkylation, a major clearance pathway for benzhydryl ethers [4]. This compound enables head-to-head microsomal stability assays to quantify the metabolic advantage of the trifluoroethoxy motif, generating data to guide lead optimization away from metabolically labile scaffolds [5].

Quote Request

Request a Quote for 2-(4-Fluorophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.